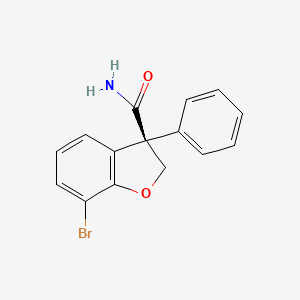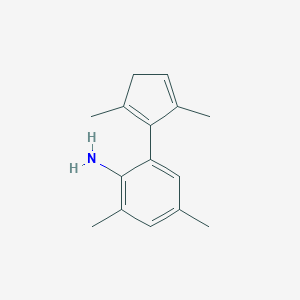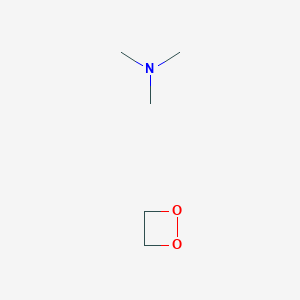![molecular formula C9H7N5O2 B12602627 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde CAS No. 878551-11-2](/img/structure/B12602627.png)
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde is a compound that features a triazole ring, which is known for its wide range of biological activities. The triazole moiety is often found in compounds with antibacterial, antiviral, antifungal, antitubercular, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications.
Métodos De Preparación
The synthesis of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include acids, bases, and other catalytic agents.
Aplicaciones Científicas De Investigación
4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. Inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death, making this compound a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer activities.
Spiro [5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one: Exhibits high inhibitory activity on PARP-1.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer properties. The uniqueness of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde lies in its specific structure, which combines the triazole ring with other functional groups, enhancing its biological activity and potential therapeutic applications.
Propiedades
Número CAS |
878551-11-2 |
|---|---|
Fórmula molecular |
C9H7N5O2 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzaldehyde |
InChI |
InChI=1S/C9H7N5O2/c15-4-6-1-2-8(16)7(3-6)12-14-9-10-5-11-13-9/h1-5,16H,(H,10,11,13) |
Clave InChI |
XNYJLEHNWUSMGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)N=NC2=NC=NN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)

![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)




![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)

![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)

![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)

